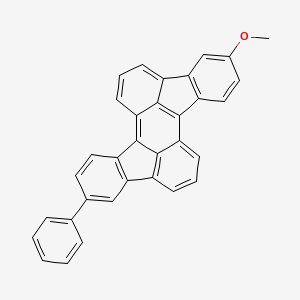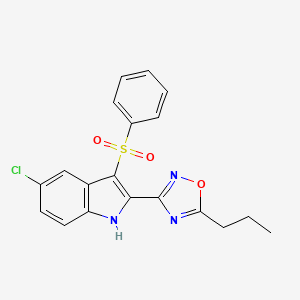![molecular formula C18H16BrClN2 B15171364 6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine CAS No. 918519-03-6](/img/structure/B15171364.png)
6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position, a chlorophenylmethyl group at the 3rd position, and a dimethylamino group at the 2nd position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine typically involves a multi-step process. One common method includes the following steps:
Bromination: The quinoline ring is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Substitution Reaction: The 3rd position of the quinoline ring is substituted with a chlorophenylmethyl group through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Amination: The 2nd position of the quinoline ring is aminated with dimethylamine using a suitable amination reagent such as dimethylamine hydrochloride in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinoline ring or the substituents.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Research: It serves as a building block in the synthesis of more complex quinoline derivatives for various chemical research purposes.
Industrial Applications: The compound is used in the development of new materials and catalysts in the chemical industry.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromoquinoline: A simpler quinoline derivative with a bromine atom at the 6th position.
3-[(4-Chlorophenyl)methyl]quinoline: A quinoline derivative with a chlorophenylmethyl group at the 3rd position.
N,N-Dimethylquinolin-2-amine: A quinoline derivative with a dimethylamino group at the 2nd position.
Uniqueness
6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine is unique due to the combination of substituents on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the bromine, chlorophenylmethyl, and dimethylamino groups enhances its potential as a versatile compound in medicinal chemistry and chemical research.
Eigenschaften
CAS-Nummer |
918519-03-6 |
|---|---|
Molekularformel |
C18H16BrClN2 |
Molekulargewicht |
375.7 g/mol |
IUPAC-Name |
6-bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine |
InChI |
InChI=1S/C18H16BrClN2/c1-22(2)18-14(9-12-3-6-16(20)7-4-12)10-13-11-15(19)5-8-17(13)21-18/h3-8,10-11H,9H2,1-2H3 |
InChI-Schlüssel |
GDPJNVUYMIMGCK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


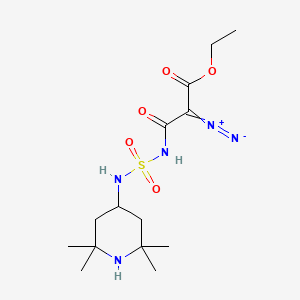
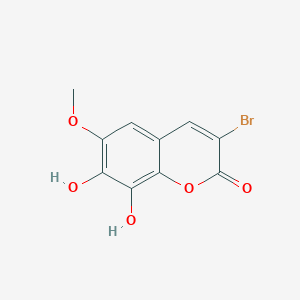

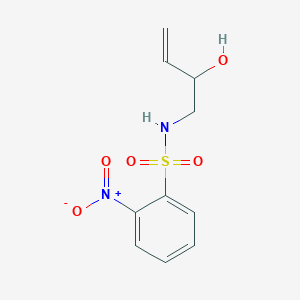
![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate](/img/structure/B15171305.png)

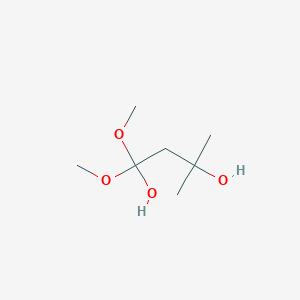
![5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171329.png)
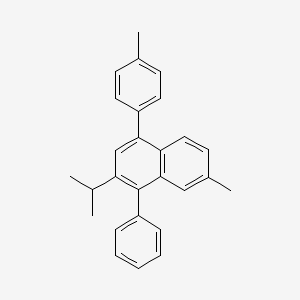
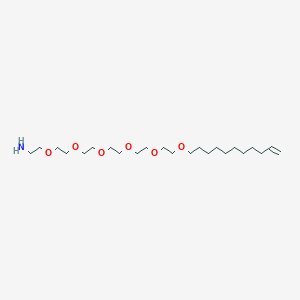
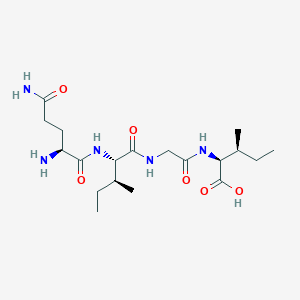
![3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B15171349.png)
